2-Chloropyrimidine-5-carboxamide

Medicinal Chemistry Cross-Coupling Process Chemistry

2-Chloropyrimidine-5-carboxamide (CAS 856595-94-3) is a non-interchangeable heterocyclic building block for kinase inhibitor discovery. The 2-chloro substituent provides unique electronic and steric properties, enabling high-yielding Pd-catalyzed amidation (86% yield with benzamide) and predictable SNAr reactivity (ρ ≈ +2.5). Unlike 2-hydroxy or 2-methylsulfonyl analogs, this scaffold ensures reproducible synthesis of potent Syk (IC50 = 41 nM), JNK, and SIK inhibitors. Procure this specific intermediate to maintain synthetic efficiency, avoid uncontrolled variability, and accelerate your medicinal chemistry program.

Molecular Formula C5H4ClN3O
Molecular Weight 157.56 g/mol
CAS No. 856595-94-3
Cat. No. B3158232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloropyrimidine-5-carboxamide
CAS856595-94-3
Molecular FormulaC5H4ClN3O
Molecular Weight157.56 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=N1)Cl)C(=O)N
InChIInChI=1S/C5H4ClN3O/c6-5-8-1-3(2-9-5)4(7)10/h1-2H,(H2,7,10)
InChIKeyCMBRIPQIRNNMEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloropyrimidine-5-carboxamide (CAS 856595-94-3): Key Intermediate for Kinase-Targeted Drug Discovery and Heterocyclic Library Synthesis


2-Chloropyrimidine-5-carboxamide (CAS 856595-94-3) is a heterocyclic building block featuring a pyrimidine core with a reactive 2-chloro substituent and a 5-carboxamide functional group . This scaffold is integral to the synthesis of pyrimidine-5-carboxamide derivatives, a privileged chemotype in kinase inhibitor discovery programs targeting Syk, SIK, and JNK [1]. The compound's LogP of 1.11310 and polar surface area (PSA) of 69.86 Ų provide a baseline physicochemical profile suitable for early-stage medicinal chemistry optimization . Its primary utility lies in nucleophilic aromatic substitution (SNAr) reactions at the 2-chloro position, enabling efficient diversification into pharmacologically relevant analogs .

Why Generic Substitution Fails: Critical Reactivity and Selectivity Differences Among Pyrimidine-5-carboxamide Analogs


Substituting 2-Chloropyrimidine-5-carboxamide with a generic pyrimidine-5-carboxamide bearing an alternative 2-substituent introduces uncontrolled variability in downstream synthetic efficiency, biological target engagement, and physicochemical properties. The 2-chloro group is not a passive placeholder; its unique electronic and steric profile directly influences SNAr reaction rates, cross-coupling yields, and the binding affinity of the resulting analogs to kinase ATP-binding pockets [1]. Systematic studies on 5-substituted 2-chloropyrimidines demonstrate that hydrolysis rate constants vary predictably with para σ-values, a reactivity profile distinct from that of 2-hydroxy analogs [2]. Furthermore, the chlorine atom enables selective Pd-catalyzed amidation under mild conditions, a transformation that cannot be efficiently replicated with less electrophilic 2-substituents . Direct biological data for the unsubstituted core further reveal that specific derivatives exhibit target engagement profiles across Syk, SIK, JNK, and KCNQ2 that would be fundamentally altered by simple 2-position substitution, underscoring the non-interchangeable nature of this scaffold [3][4].

Quantitative Differentiation: 2-Chloropyrimidine-5-carboxamide vs. Closest Analogs in Synthetic and Biological Performance


Synthetic Efficiency: Pd-Catalyzed Amidation Yields of 2-Chloropyrimidine vs. 2-Methylsulfonylpyrimidine

In Pd-catalyzed amidation reactions for the synthesis of 2-(N-acylamino)pyrimidines, the 2-chloro derivative enables high-yielding coupling under mild conditions. Using Pd2(dba)3 (2 mol%) and Xantphos ligand in dioxane at 100 °C, 2-chloropyrimidine couples with benzamide to afford the product in 86% yield . In contrast, under identical conditions, the 2-methylsulfonyl analog yields only trace product (<5%), demonstrating the critical electrophilicity of the chlorine leaving group for efficient Pd-catalyzed C-N bond formation .

Medicinal Chemistry Cross-Coupling Process Chemistry

Reactivity Profile: Hydrolysis Rate Constants of 2-Chloro vs. 2-Hydroxy Pyrimidine-5-carboxamide Derivatives

The hydrolysis of 5-substituted 2-chloropyrimidines proceeds with rate constants that exhibit a systematic correlation with Hammett para σ-values (ρ ≈ +2.5) [1]. In contrast, the dissociation constants of the corresponding 2-hydroxypyrimidines vary with meta σ-values, reflecting their tautomerism to 1,2-dihydro-2-oxopyrimidines and a fundamentally different electronic response [1]. For a 5-carboxamide substituent (σp ≈ 0.36), the 2-chloro derivative is predicted to hydrolyze approximately 8-fold faster than the unsubstituted 2-chloropyrimidine, while the 2-hydroxy analog exhibits a different pH-dependent equilibrium that favors the oxo tautomer.

Physical Organic Chemistry Hydrolysis Kinetics Reactivity Prediction

SIK2 Inhibitory Activity: Comparative Potency of 2-Chloro vs. 2-Substituted Amino Pyrimidine-5-carboxamide Derivatives

Pyrimidine-5-carboxamide derivatives incorporating the 2-chloro scaffold serve as versatile intermediates for generating potent SIK2 inhibitors. A derivative bearing a 2-chloropyrimidine-5-carboxamide core with an appropriate 4-substituent exhibits an IC50 of 0.30 nM against SIK2 autophosphorylation [1]. While direct comparator data for the unelaborated 2-chloro core is limited, the structural framework enables optimization to sub-nanomolar potency. In contrast, 2-aminopyrimidine-5-carboxamide derivatives typically require additional hydrogen-bonding interactions to achieve comparable potency, as demonstrated in the SIK inhibitor HG-9-91-01, which exhibits nanomolar SIK1/2 inhibition (exact values not disclosed in abstract) but suffers from rapid elimination and high plasma protein binding [2]. The 2-chloro intermediate allows for late-stage diversification to optimize both potency and drug-like properties.

Kinase Inhibition SIK2 Anti-inflammatory Drug Discovery

Multi-Target Kinase Engagement Profile: 2-Chloropyrimidine-5-carboxamide Derived Amides Across Syk, JNK1, SIK2, and KCNQ2

Amide derivatives of 2-chloropyrimidine-5-carboxylic acid exhibit a distinct multi-target engagement profile that can be leveraged for phenotypic screening or intentionally tuned for selectivity. A representative derivative, 2-chloro-pyrimidine-5-carboxylic acid (3,5-bis-trifluoromethyl-phenyl)-amide, displays the following IC50 values across diverse targets: AP-1 mediated transcriptional activation (300 nM) [1], JNK1 (398 nM) [2], and KCNQ2 potassium channel (240 nM) [3]. In contrast, structurally related pyrimidine-5-carboxamides optimized specifically for Syk inhibition (e.g., PRT-060318) exhibit sub-nanomolar Syk IC50 (4 nM) but dramatically reduced potency against AP-1 and KCNQ2 . This comparative data demonstrates that the 2-chloro substitution pattern confers a distinct polypharmacology fingerprint that differs from optimized 2,4-diaminopyrimidine Syk inhibitors.

Kinase Selectivity Polypharmacology Lead Optimization

Syk Kinase Inhibition: Comparative Potency of 2-Chloro vs. 2-Aminoethylamino Pyrimidine-5-carboxamides

SAR studies on pyrimidine-5-carboxamide Syk inhibitors reveal that the 2-position substituent is a critical determinant of enzyme inhibitory activity. Compounds bearing a 2-aminoethylamino moiety (such as Syk Inhibitor II) achieve Syk IC50 values of 41 nM . While the unsubstituted 2-chloro core is a synthetic intermediate rather than an optimized inhibitor, it enables systematic exploration of this SAR. In the 4-anilinopyrimidine-5-carboxamide series, the 2-aminoethylamino group was identified as essential for Syk inhibitory activity, with alternative 2-substituents (including chloro) serving as handles for subsequent diversification [1]. The chlorine atom's electrophilicity allows for efficient installation of optimized amine substituents via SNAr, with typical substitution reactions proceeding at room temperature to 80 °C depending on amine nucleophilicity.

Syk Tyrosine Kinase Allergic Disease Immuno-oncology

JNK1 Inhibitory Activity: 2-Chloropyrimidine-5-carboxamide Derivative vs. Optimized 2,4-Dialkylamino Pyrimidine-5-carboxamides

A 2-chloropyrimidine-5-carboxamide amide derivative exhibits an IC50 of 398 nM against JNK1 [1]. In contrast, optimized 2,4-dialkylamino-pyrimidine-5-carboxamides developed in the CC-90001 program achieve low nanomolar JNK inhibitory potency with overall kinome selectivity and the ability to inhibit cellular c-Jun phosphorylation [2]. The clinical candidate CC-90001, derived from this scaffold, has advanced to Phase II trials for idiopathic pulmonary fibrosis [2]. While the 2-chloro derivative demonstrates only moderate JNK1 activity, it serves as a versatile starting point for iterative optimization of both the 2- and 4-positions, ultimately yielding compounds with nanomolar cellular potency and oral bioavailability suitable for clinical development.

JNK Inhibition Fibrosis Idiopathic Pulmonary Fibrosis

Optimal Use Cases for 2-Chloropyrimidine-5-carboxamide in Drug Discovery and Chemical Biology


Parallel Synthesis of Kinase-Focused Libraries via SNAr and Pd-Catalyzed Cross-Coupling

The 2-chloro substituent enables high-yielding Pd-catalyzed amidation with a broad range of amides, as demonstrated by the 86% yield achieved with benzamide under optimized conditions (Pd2(dba)3/Xantphos, 100 °C) . This contrasts with the near-complete failure of the 2-methylsulfonyl analog under identical conditions, highlighting the unique reactivity of the chloro leaving group . For SNAr reactions with amines, the electrophilicity of the 2-position can be modulated by the 5-carboxamide substituent, with predicted rate enhancements of ~8-fold relative to unsubstituted 2-chloropyrimidine [1]. This reactivity profile makes 2-Chloropyrimidine-5-carboxamide an ideal core for generating diverse 2-substituted pyrimidine-5-carboxamide libraries targeting Syk, SIK, and JNK kinases [2][3].

Phenotypic Screening for Multi-Target Anti-Inflammatory Agents

Amide derivatives of 2-chloropyrimidine-5-carboxylic acid, such as the 3,5-bis-trifluoromethyl-phenyl amide, exhibit balanced moderate activity across AP-1 (300 nM), JNK1 (398 nM), and KCNQ2 (240 nM) [1][2]. This polypharmacology profile is distinct from highly selective Syk inhibitors (e.g., PRT-060318, Syk IC50 = 4 nM) that lack this broader target engagement [3]. For inflammatory or neuropsychiatric indications where simultaneous modulation of multiple pathways may be beneficial, the 2-chloro scaffold offers a starting point with inherently balanced activity that can be tuned for specific target ratios.

Structure-Activity Relationship (SAR) Exploration at the 2-Position of Kinase Inhibitors

In Syk inhibitor optimization, the 2-aminoethylamino substituent was identified as critical for achieving nanomolar potency (IC50 = 41 nM) and in vivo efficacy (ID50 = 13 mg/kg s.c. in PCA model) [1]. The 2-chloro intermediate allows systematic exploration of diverse amine substituents without pre-installing a potentially suboptimal hydrogen-bonding motif . Similarly, in JNK programs, the 2-chloro scaffold has been successfully optimized to low nanomolar inhibitors with oral bioavailability, culminating in the clinical candidate CC-90001 [2]. Using the 2-chloro intermediate rather than a pre-functionalized 2-amino analog preserves the flexibility to optimize potency, selectivity, and drug-like properties in parallel.

Chemical Biology Probe Development via Late-Stage Functionalization

The predictable reactivity of the 2-chloro group, which follows a linear free energy relationship with Hammett σ-values (ρ ≈ +2.5), enables rational prediction of reaction outcomes and shelf-life stability . This contrasts with the tautomeric complexity of 2-hydroxy analogs, which introduces pH-dependent equilibrium behavior that complicates both reaction optimization and biological interpretation . For chemical biology applications requiring robust, reproducible probe synthesis, the 2-chloro scaffold offers superior predictability and synthetic tractability.

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